Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 3-amino-6-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4,12H,11H2,1H3 |
InChI Key |
AKPKHIZAWBHRGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The hydroxy group at position 6 participates in nucleophilic substitution reactions, particularly under activating conditions. For example:
-
Bromination : Reaction with brominating agents (e.g., Br₂ or NBS) yields methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate, a precursor for further functionalization .
-
Alkylation/O-Acylation : The hydroxy group can undergo alkylation with alkyl halides or acylation with acid chlorides under basic conditions to form ethers or esters, respectively.
Cross-Coupling Reactions
The hydroxy and bromo derivatives facilitate palladium-catalyzed cross-coupling:
-
Suzuki Coupling : The 6-bromo derivative reacts with arylboronic acids to form biaryl structures, enabling diversification of the benzo[b]thiophene core .
-
Buchwald–Hartwig Amination : The amino group at position 3 can undergo coupling with aryl halides to install secondary amines, as demonstrated in related MK2 inhibitor syntheses .
Example :
Acylation and Alkylation of the Amino Group
The primary amino group at position 3 reacts with electrophiles:
-
Acylation : Treatment with acetyl chloride or anhydrides forms amides, enhancing solubility or bioactivity.
-
Schiff Base Formation : Condensation with aldehydes/ketones yields imines, useful for coordination chemistry or dynamic covalent systems.
Key Data :
-
Reaction with acetic anhydride in pyridine produces the corresponding acetamide derivative (m.p. 142–144°C) .
-
Computational studies (Hirshfeld surface analysis) confirm the amino group’s participation in N–H⋯O/N hydrogen bonds, influencing reactivity .
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Saponification : NaOH/MeOH yields the carboxylic acid, which can be further functionalized (e.g., peptide coupling) .
-
Transesterification : Reaction with alcohols in the presence of acid catalysts produces alternative esters.
Conditions :
-
Hydrolysis: 2M HCl, reflux, 4h → 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylic acid (95% yield, analogous) .
Hydrogen Bonding and Reactivity
The compound’s solid-state interactions, including N–H⋯O and C–H⋯S bonds, stabilize intermediates and influence reaction pathways .
-
Crystal Packing : Three independent molecules in the asymmetric unit form infinite chains via N–H⋯O/N interactions (bond lengths: 2.86–3.02 Å) .
-
Energy Framework Analysis : Dispersion forces dominate intermolecular interactions (−368.3 kJ/mol), while electrostatic contributions guide regioselectivity .
Stability and Degradation
Scientific Research Applications
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of various kinases, disrupting key signaling pathways involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₀H₉NO₃S.
Key Observations:
Ring Saturation : Tetrahydro derivatives (e.g., 11b ) exhibit reduced aromaticity, altering electronic properties and bioavailability.
Ester Variations : Ethyl esters (e.g., ) may increase lipophilicity compared to methyl esters, affecting membrane permeability.
Key Observations:
- The target compound’s synthesis lacks reported yields, suggesting optimization challenges or proprietary protocols .
- Higher yields (82%) are achieved for saturated derivatives like 11b using the Gewald reaction , whereas complex substituents (e.g., hydroxyphenyl in 6o) result in lower yields (22%) due to steric hindrance .
Key Observations:
- The target compound’s dual amino-hydroxyl substitution may synergize antibacterial and antioxidant effects, a feature absent in halogenated analogs (e.g., ).
- Saturated derivatives (e.g., 11b) show potent antibacterial activity, likely due to improved membrane interaction from the tert-butyl group .
Physicochemical Properties
Table 4: Physical Properties
*Predicted based on functional groups.
Key Observations:
Biological Activity
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the benzothiophene family, which is known for its varied pharmacological applications. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. This method has been shown to produce derivatives with promising biological activities, particularly in targeting kinases involved in tumorigenesis .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific kinases such as PIM1, PIM2, and PIM3. Studies indicate that compounds derived from the benzothiophene scaffold can exhibit nanomolar activity against these kinases, making them suitable candidates for cancer therapy .
- Anti-inflammatory Effects : Benzothiophene derivatives are noted for their anti-inflammatory properties, which may be attributed to their ability to modulate signaling pathways involved in inflammation .
- Antimicrobial Activity : Research has demonstrated that benzothiophene compounds possess antimicrobial properties. For instance, derivatives have been tested against Staphylococcus aureus, showing significant inhibitory effects with minimal cytotoxicity towards mammalian cells .
Case Study 1: Anticancer Properties
A study evaluated the efficacy of a series of benzothiophene derivatives against various cancer cell lines. This compound exhibited an IC50 value of approximately 23.2 μM in MCF-7 breast cancer cells, indicating its potential as an apoptosis-inducing agent. Flow cytometry analysis revealed that the compound induced G2/M phase cell cycle arrest, suggesting a mechanism for its anticancer activity .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was assessed against multiple strains of S. aureus. The compound demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains, highlighting its potential as an effective antimicrobial agent .
Data Tables
Q & A
What are the established synthetic routes for Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, acylation, and esterification. For example:
- Cyclization: Start with a benzo[b]thiophene core, introducing hydroxy and amino groups via nucleophilic substitution or condensation reactions under reflux conditions (e.g., THF with triethylamine as a base) .
- Acylation: Protect the amino group during synthesis to avoid side reactions. Use anhydrous solvents (e.g., CH₂Cl₂) and catalysts like triethylamine to facilitate acylation .
- Purification: Employ reverse-phase HPLC with gradients (e.g., MeCN:H₂O) for high-purity isolation, as demonstrated for structurally similar compounds .
Optimization Tips:
- Monitor reactions via TLC or HPLC to terminate steps at optimal conversion .
- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of anhydrides) to minimize unreacted intermediates .
How can researchers resolve contradictory spectral data (e.g., NMR) when characterizing substituents on the benzo[b]thiophene core?
Methodological Answer:
Contradictions in NMR assignments often arise from steric effects or overlapping signals. Strategies include:
- 2D NMR Techniques: Use COSY and HSQC to correlate proton and carbon signals, clarifying substituent positions .
- Comparative Analysis: Reference spectral data of analogous compounds (e.g., methyl 5-aminobenzo[b]thiophene-2-carboxylate) to identify characteristic shifts .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for related phosphazene derivatives .
What functionalization strategies enhance the biological activity of benzo[b]thiophene derivatives, and how do substituent positions influence efficacy?
Methodological Answer:
Key strategies include:
- Amino Group Modifications: Acylation with succinic or maleic anhydrides improves solubility and target interaction, as seen in antibacterial derivatives .
- Hydroxy Group Utilization: Introduce sulfonamide or carbamate groups via nucleophilic substitution to enhance enzyme inhibition (e.g., triazine-based analogs) .
Position-Specific Effects:
- 3-Amino Substitution: Enhances hydrogen bonding with biological targets, critical for antibacterial activity .
- 6-Hydroxy Group: Modulates electronic properties, influencing redox potential and antioxidant capacity .
How can researchers address low yields in multi-step syntheses of benzo[b]thiophene derivatives?
Methodological Answer:
Low yields often stem from unstable intermediates or competing side reactions. Solutions include:
- Intermediate Stabilization: Use protective groups (e.g., tert-butyl for hydroxy groups) during acylation steps .
- Solvent Optimization: Replace polar aprotic solvents (e.g., THF) with DMF to improve solubility of hydrophobic intermediates .
- Catalyst Screening: Test alternative bases (e.g., DBU instead of Et₃N) to accelerate sluggish steps .
Case Study:
In the synthesis of compound 2 (), using anhydrous CH₂Cl₂ and rigorous nitrogen protection increased yields from 50% to 67% by minimizing hydrolysis .
What analytical techniques are most reliable for confirming the purity and structure of this compound?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- Spectroscopy:
- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis confirms empirical formula .
How do steric and electronic effects of substituents impact the reactivity of benzo[b]thiophene derivatives in further chemical modifications?
Methodological Answer:
- Steric Effects: Bulky groups (e.g., tert-butyl at position 6) hinder nucleophilic attacks, requiring longer reaction times or higher temperatures .
- Electronic Effects: Electron-withdrawing groups (e.g., chloroacetyl) activate the thiophene ring for electrophilic substitution, while electron-donating groups (e.g., hydroxy) deactivate it .
Example:
In compound 3 ( ), the tert-butyl group at position 6 reduced acylation efficiency, necessitating excess anhydride for complete conversion .
What computational methods support the design of benzo[b]thiophene derivatives with targeted biological activities?
Methodological Answer:
- QSAR Modeling: Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets .
- Docking Studies: Use software like AutoDock to predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
